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Abstract
5-Chloro-1-iodo-2-methyl-3-nitrobenzene is a polysubstituted aromatic compound

characterized by a unique arrangement of electron-withdrawing and electron-donating groups.

This distinct substitution pattern confers a versatile reactivity profile, positioning it as a valuable

intermediate in advanced organic synthesis. Its utility is particularly significant in the

construction of complex molecular frameworks for pharmaceuticals, agrochemicals, and

specialty materials. The presence of multiple, differentially reactive functional groups—a nitro, a

chloro, an iodo, and a methyl group—on the benzene scaffold allows for selective and

sequential chemical transformations. This guide provides an in-depth analysis of its chemical

properties, a plausible synthetic pathway, predicted spectral data for characterization, a

detailed reactivity analysis, and essential safety and handling protocols.

Compound Identification and Physicochemical
Properties
This section outlines the fundamental identifiers and the predicted physicochemical properties

of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene. As experimental data is not widely published,

these values are derived from validated computational models and provide a reliable baseline

for laboratory work.
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Table 1: Compound Identifiers

Identifier Value Source

IUPAC Name
5-Chloro-1-iodo-2-methyl-3-

nitrobenzene
AiFChem

CAS Number 294190-16-2 [1]

Molecular Formula C₇H₅ClINO₂ [1]

Molecular Weight 297.48 g/mol [1]

SMILES
CC1=C(C(=CC(=C1)Cl)I)--

INVALID-LINK--[O-]

Table 2: Predicted Physicochemical Properties

Property Predicted Value

Melting Point 85 - 95 °C

Boiling Point ~330 - 340 °C

Water Solubility Low (< 0.1 g/L)

LogP ~3.9

Synthesis Pathway and Experimental Protocol
A logical and efficient synthetic route to 5-Chloro-1-iodo-2-methyl-3-nitrobenzene can be

conceptualized starting from the readily available industrial chemical, 4-chloro-2-nitrotoluene.

The causality behind this multi-step synthesis lies in the strategic manipulation of directing

group effects to achieve the desired substitution pattern.

Figure 1: Proposed Synthetic Pathway

4-Chloro-2-nitrotoluene Reduction
(Fe, HCl)

Step 1: Reduction 3-Chloro-2-methylaniline Diazotization & Iodination
(NaNO₂, HCl, KI)

Step 2: Sandmeyer Reaction 5-Chloro-1-iodo-2-methylbenzene Nitration
(HNO₃/H₂SO₄)

Step 3: Electrophilic Nitration 5-Chloro-1-iodo-2-methyl-
3-nitrobenzene
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Caption: A plausible three-step synthetic route to 5-Chloro-1-iodo-2-methyl-3-nitrobenzene.

Step 1: Synthesis of 3-Chloro-2-methylaniline
The synthesis commences with the selective reduction of the nitro group on 4-chloro-2-

nitrotoluene. Using a classic Béchamp reduction with iron powder and hydrochloric acid is a

cost-effective and robust method for this transformation.

Reactants: 4-chloro-2-nitrotoluene, Iron (Fe) powder, concentrated Hydrochloric acid (HCl),

Ethanol/Water solvent system.

Protocol:

In a round-bottom flask fitted with a reflux condenser and mechanical stirrer, create a

suspension of 4-chloro-2-nitrotoluene and iron powder in a 1:1 mixture of ethanol and

water.

Heat the suspension to a gentle reflux.

Add concentrated hydrochloric acid dropwise via an addition funnel. The acid serves to

activate the iron surface and acts as a proton source.

Maintain reflux for 2-4 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC) until the starting material is consumed.

Cool the reaction to room temperature and basify with a saturated solution of sodium

carbonate to precipitate iron hydroxides.

Filter the mixture through a pad of celite to remove the iron salts.

Extract the aqueous filtrate with ethyl acetate (3x). Combine the organic layers, wash with

brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to

yield crude 3-chloro-2-methylaniline, which can be purified by distillation or used directly in

the next step.
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Step 2: Synthesis of 5-Chloro-1-iodo-2-methylbenzene
This step employs the Sandmeyer reaction, a reliable method for converting an aryl amine into

an aryl halide. The amino group is first converted to a diazonium salt, which is then displaced

by iodide.

Reactants: 3-chloro-2-methylaniline, Sodium nitrite (NaNO₂), concentrated Hydrochloric acid

(HCl), Potassium iodide (KI).

Protocol:

Dissolve 3-chloro-2-methylaniline in aqueous hydrochloric acid and cool the solution to 0-5

°C in an ice-salt bath.

Slowly add an aqueous solution of sodium nitrite dropwise, ensuring the temperature

remains below 5 °C. This exergonic reaction forms the crucial diazonium salt intermediate.

In a separate beaker, prepare a solution of potassium iodide in water.

Add the cold diazonium salt solution portion-wise to the potassium iodide solution.

Vigorous evolution of nitrogen gas will be observed.

Allow the mixture to warm to ambient temperature and stir for 1-2 hours to ensure

complete decomposition of the diazonium salt.

Extract the product with diethyl ether or dichloromethane (3x).

Combine the organic layers and wash with a 10% sodium thiosulfate solution to quench

any residual iodine, followed by a brine wash.

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in

vacuo to afford 5-chloro-1-iodo-2-methylbenzene.

Step 3: Synthesis of 5-Chloro-1-iodo-2-methyl-3-
nitrobenzene
The final step is an electrophilic aromatic substitution. The directing effects of the existing

substituents (ortho, para-directing methyl and chloro groups, and the meta-directing iodo
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group) favor the introduction of the nitro group at the C3 position, which is sterically accessible

and electronically activated.

Reactants: 5-chloro-1-iodo-2-methylbenzene, concentrated Nitric acid (HNO₃), concentrated

Sulfuric acid (H₂SO₄).

Protocol:

In a flask cooled in an ice bath, slowly add 5-chloro-1-iodo-2-methylbenzene to

concentrated sulfuric acid with stirring.

Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated

sulfuric acid in a separate cooled flask.

Add the nitrating mixture dropwise to the substrate solution, maintaining the internal

temperature below 10 °C to control the reaction rate and prevent side reactions.

After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours. Monitor for

completion using TLC.

Carefully pour the reaction mixture onto a large volume of crushed ice. The product will

precipitate as a solid.

Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate

is neutral.

Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to

yield pure 5-Chloro-1-iodo-2-methyl-3-nitrobenzene.

Predicted Spectroscopic Data
For unambiguous structural confirmation, the following spectral data are predicted based on

the compound's structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
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¹H NMR
Predicted Shift
(ppm)

Multiplicity Assignment

Aromatic-H 7.8 - 8.2 Singlet H at C4

Aromatic-H 7.6 - 8.0 Singlet H at C6

Methyl-H 2.4 - 2.6 Singlet -CH₃ at C2

¹³C NMR Predicted Shift (ppm) Assignment

Aromatic-C 148 - 152 C-NO₂ (C3)

Aromatic-C 138 - 142 C-Cl (C5)

Aromatic-C 135 - 139 C-CH₃ (C2)

Aromatic-C 130 - 134 C-H (C4)

Aromatic-C 125 - 129 C-H (C6)

Aromatic-C 90 - 95 C-I (C1)

Methyl-C 18 - 22 -CH₃

Table 4: Predicted Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Functional Group Assignment

3100 - 3050 Aromatic C-H Stretch

2980 - 2920 Methyl C-H Stretch

1540 - 1510 Asymmetric N-O Stretch (Nitro)

1360 - 1330 Symmetric N-O Stretch (Nitro)

1600, 1475 Aromatic C=C Stretch

850 - 750 C-Cl Stretch

650 - 550 C-I Stretch
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Mass Spectrometry (MS): The electron impact (EI) mass spectrum is predicted to show a

molecular ion peak (M⁺) at m/z 297, accompanied by a characteristic M+2 peak at m/z 299

(approximately one-third the intensity) due to the ³⁷Cl isotope. Key fragmentation patterns

would include the loss of NO₂ (m/z 251), I (m/z 170), and Cl (m/z 262).

Reactivity and Synthetic Applications
The synthetic utility of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene stems from the differential

reactivity of its halogen substituents and the versatile nitro group.

Figure 2: Key Reaction Pathways

5-Chloro-1-iodo-2-methyl-3-nitrobenzene

Iodo (C1) Nitro (C3) Chloro (C5)

Suzuki Coupling
(Pd Catalyst, Boronic Acid)

Selective
Oxidative Addition

Nucleophilic Aromatic Substitution
(e.g., R-NH₂)

Activated by NO₂

(ortho/para)

Nitro Group Reduction
(e.g., SnCl₂)

Versatile Transformation

Aryl-Substituted Product Amine-Substituted Product Aniline Derivative

Click to download full resolution via product page

Caption: Major reaction pathways illustrating the synthetic versatility of the title compound.

Palladium-Catalyzed Cross-Coupling: The C-I bond is the most labile site for oxidative

addition to a Palladium(0) catalyst. This makes it the preferred site for Suzuki-Miyaura, Heck,

Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[2][3] This selectivity allows for

the precise installation of aryl, vinyl, alkynyl, or amino groups at the C1 position while leaving

the C-Cl bond intact for subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nitro group at C3

strongly activates the C-Cl bond (para-position) and the C-I bond (ortho-position) towards

nucleophilic attack.[4] While the C-I bond is weaker, the C-Cl bond is often the preferred site
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for displacement in SNAr reactions, depending on the nucleophile and reaction conditions.

This enables the introduction of nucleophiles like alkoxides, thiolates, and amines at the C5

position.

Nitro Group Transformations: The nitro group is a versatile functional handle. It can be

readily reduced to an amine, which then opens up a vast array of subsequent chemistries,

including diazotization to form phenols or other halides, or acylation to form amides. This

adds another layer of synthetic potential to the molecule.

Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for 5-Chloro-1-iodo-2-methyl-3-
nitrobenzene is not widely available, prudent laboratory practice dictates handling it with care

based on the known hazards of related nitroaromatic and halogenated compounds.[5][6][7]

Hazard Assessment: Assumed to be toxic by inhalation, ingestion, and skin contact. It is a

potential irritant to the eyes, skin, and respiratory system. Halogenated nitroaromatics are

often classified as environmentally hazardous.[5][7]

Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), safety

glasses with side shields or goggles, and a flame-retardant lab coat are mandatory.[6]

Engineering Controls: All manipulations should be conducted within a certified chemical fume

hood to minimize inhalation exposure.[5]

Handling: Avoid creating dust. Use spark-proof tools and ensure adequate grounding to

prevent static discharge. Keep away from heat, sparks, and open flames.

Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-

ventilated area designated for toxic chemicals. Segregate from strong oxidizing agents,

strong bases, and combustible materials.

Emergency Procedures:

Skin Contact: Immediately wash with soap and copious amounts of water. Remove

contaminated clothing.
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Eye Contact: Flush with water for at least 15 minutes, holding eyelids open.

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Disposal: Dispose of as hazardous chemical waste in accordance with all local, state, and

federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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